

# An In-depth Technical Guide to the Physicochemical Properties of Ulipristal Acetate-d6

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Compound of Interest		
Compound Name:	Ulipristal acetate-d6	
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This technical guide provides a comprehensive overview of the core physicochemical properties of **Ulipristal acetate-d6**, a deuterated analog of Ulipristal acetate. This stable isotope-labeled compound is crucial for researchers, particularly in pharmacokinetic and metabolic studies, where it serves as a reliable internal standard for quantitative analysis by mass spectrometry.[1][2][3]

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[4][5] The deuteration of the molecule, specifically on the N,N-dimethylamino group, provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tool for precise quantification in biological matrices.[1][3][6]

# Data Presentation: Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of **Ulipristal acetate-d6**. Data for the non-deuterated parent compound, Ulipristal acetate, are included for comparison where available.

Table 1: Core Physicochemical Properties of Ulipristal Acetate-d6



Property	Value	Source
IUPAC Name	[(8S,11R,13S,14S,17R)-17-acetyl-11-[4- [bis(trideuteriomethyl)amino]ph enyl]-13-methyl-3-oxo- 1,2,6,7,8,11,12,14,15,16- decahydrocyclopenta[a]phena nthren-17-yl] acetate	[4][7]
CAS Number	1621894-64-1	[3][4][6]
Molecular Formula	C30H31D6NO4	[3][4][6]
Molecular Weight	481.65 - 481.7 g/mol	[1][3][4][7]
Appearance	Solid, white to beige powder	[3][8]
Melting Point	183-185 °C (for non- deuterated Ulipristal Acetate)	[9][10]
Boiling Point	640.1 ± 55.0 °C (Predicted)	[4][9]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[4]
Purity	≥98% (HPLC); ≥99% deuterated forms (d1-d6)	[3][4]
Storage	-20°C	[3][8]
Stability	≥ 4 years (when stored at -20°C)	[3]

Table 2: Solubility Data



Solvent	Solubility (Ulipristal Acetate)	Solubility (Ulipristal Acetate- d6)	Source
Water	Insoluble (0.00341 mg/mL, Predicted)	Not Determined	[11][12]
DMSO	33.33 - 83 mg/mL	Not explicitly quantified, but used as a solvent	[8][11][13]
Methanol	Not specified	Soluble	[3]
Ethanol	14 mg/mL	Not specified	[11]

# **Experimental Protocols & Methodologies**

Detailed experimental protocols for the characterization of **Ulipristal acetate-d6** are typically proprietary to the manufacturers. However, the determination of the properties listed above relies on standard analytical chemistry techniques.

Purity Determination via High-Performance Liquid Chromatography (HPLC): The chemical purity of **Ulipristal acetate-d6** is assessed using HPLC.[4]

- Standard Preparation: A standard solution of **Ulipristal acetate-d6** is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
- Sample Preparation: A sample of the batch to be tested is dissolved in the same solvent.
- Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water.
- Detection: A UV detector is used to monitor the elution of the compound.
- Analysis: The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The isotopic purity (percentage of deuterated forms) is determined using mass spectrometry.[3]

Melting Point Determination: The melting point is a key indicator of purity for a crystalline solid.



- Sample Preparation: A small amount of the powdered Ulipristal acetate-d6 is packed into a capillary tube.
- Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
- Measurement: The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. For the non-deuterated form, this range is 183-185 °C.[9][10]

#### Solubility Assessment:

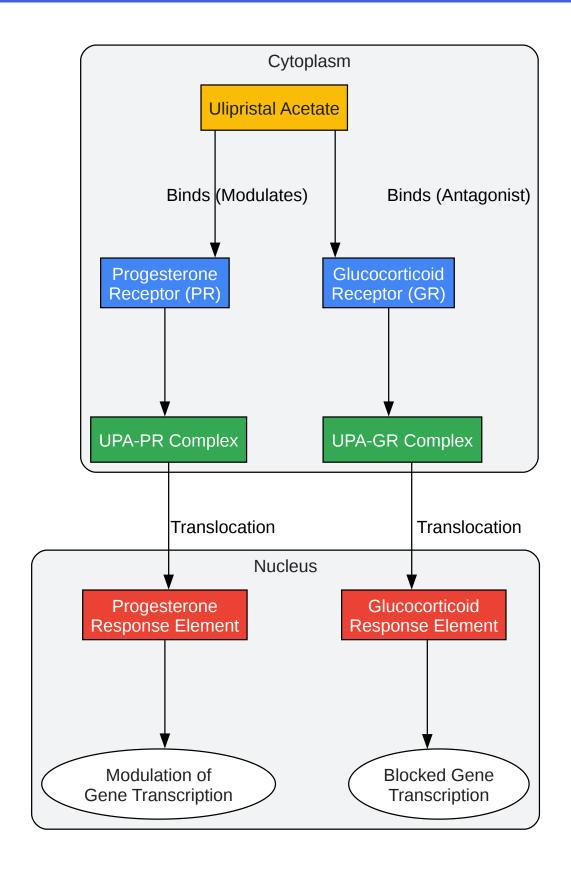
- Solvent Selection: A range of solvents, including water, methanol, and DMSO, are chosen.[3]
  [11]
- Procedure: A pre-weighed amount of **Ulipristal acetate-d6** is added to a fixed volume of the solvent at a specific temperature (e.g., room temperature).
- Observation: The mixture is agitated (e.g., via sonication or vortexing) to facilitate dissolution.
  Solubility is determined by visual inspection for the absence of solid particles or by quantitative analysis of the resulting solution.

## **Mandatory Visualizations**

#### Signaling Pathway

Ulipristal acetate functions as a selective modulator of the progesterone receptor (PR) and also exhibits antagonistic activity at the glucocorticoid receptor (GR).[14][15] This dual activity is central to its therapeutic effects and potential side effects.





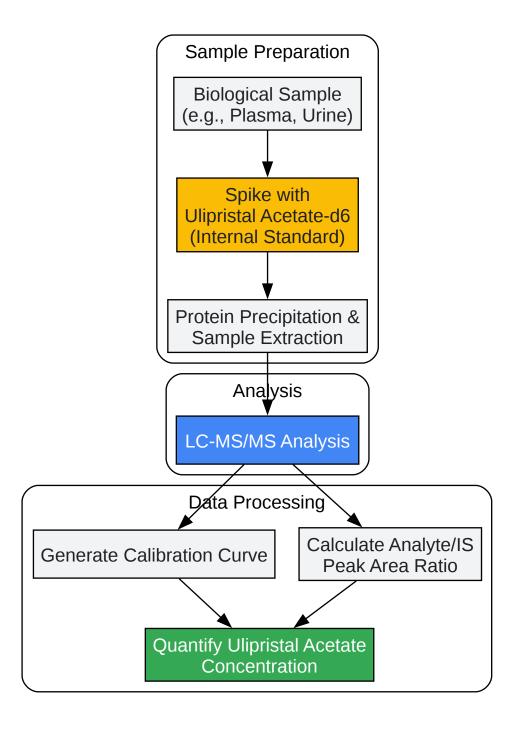
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Caption: Simplified signaling pathway of Ulipristal Acetate.



#### **Experimental Workflow**

**Ulipristal acetate-d6** is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1][3]



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Caption: Workflow for quantification using Ulipristal Acetate-d6.

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